molecular formula C10H12BrFOZn B14886853 (3-Fluoro-2-i-butyloxyphenyl)Zinc bromide

(3-Fluoro-2-i-butyloxyphenyl)Zinc bromide

Cat. No.: B14886853
M. Wt: 312.5 g/mol
InChI Key: KGUXZRZEEVZVGC-UHFFFAOYSA-M
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Description

(3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-butyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

(3fluoro2isobutyloxyphenyl)MgBr+ZnCl2(3fluoro2isobutyloxyphenyl)ZnBr+MgCl2(3-fluoro-2-iso-butyloxyphenyl)MgBr + ZnCl_2 \rightarrow (3-fluoro-2-iso-butyloxyphenyl)ZnBr + MgCl_2 (3−fluoro−2−iso−butyloxyphenyl)MgBr+ZnCl2​→(3−fluoro−2−iso−butyloxyphenyl)ZnBr+MgCl2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: Such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution reactions: Where the zinc bromide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Organic halides: Such as aryl or alkyl halides, which act as electrophilic partners in the reactions.

    Inert atmosphere: To prevent oxidation and degradation of the organozinc compound.

Major Products: The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, depending on the nature of the electrophilic partner used in the reaction.

Scientific Research Applications

(3-fluoro-2-iso-butyloxyphenyl)zinc bromide has several applications in scientific research, including:

    Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical biology: Applied in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide in cross-coupling reactions involves the following steps:

    Oxidative addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic halide, which facilitate the formation of the carbon-carbon bond.

Comparison with Similar Compounds

  • (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
  • (2,4-diiso-butyloxyphenyl)zinc bromide

Comparison:

  • Reactivity: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the fluoro and iso-butyloxy groups, which can influence the electronic properties of the phenyl ring.
  • Selectivity: The compound offers high selectivity in cross-coupling reactions, making it valuable for synthesizing specific organic molecules.
  • Applications: While similar compounds may be used in similar types of reactions, (3-fluoro-2-iso-butyloxyphenyl)zinc bromide is particularly noted for its use in the synthesis of complex organic molecules and pharmaceuticals.

This detailed article provides a comprehensive overview of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 050 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-3-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KGUXZRZEEVZVGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=[C-]C=CC=C1F.[Zn+]Br

Origin of Product

United States

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